molecular formula C9H11FO2 B8322659 2-(4-Fluorobenzyloxy)-ethanol

2-(4-Fluorobenzyloxy)-ethanol

Cat. No.: B8322659
M. Wt: 170.18 g/mol
InChI Key: NFVKGIBDPOVUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorobenzyloxy)-ethanol (C₉H₁₁FO₂, molecular weight: 170.18 g/mol) is an organofluorine compound featuring a fluorinated benzyl ether group linked to an ethanol moiety. Its structure comprises a 4-fluorobenzyl group attached via an ether linkage to the hydroxyl-bearing carbon of ethanol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing properties of the fluorine atom, which enhance stability and modulate reactivity .

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-[(4-fluorophenyl)methoxy]ethanol

InChI

InChI=1S/C9H11FO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2

InChI Key

NFVKGIBDPOVUBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-Fluorobenzyloxy)-ethanol with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Sources
This compound C₉H₁₁FO₂ 170.18 Not reported Synthetic intermediate; fluorinated building block
2-(4-Benzylphenoxy)ethanol C₁₅H₁₆O₂ 228.29 Not reported Research chemical; non-fluorinated analog
2-Acetyl-5-(4-fluorobenzyloxy)phenol C₁₅H₁₃FO₃ 260.26 112.4–113.9 MAO inhibitor; acetylated phenolic derivative
4-(4-Fluorobenzyloxy)benzyl alcohol C₁₄H₁₃FO₂ 232.25 Not reported Intermediate in heterocyclic synthesis

Key Observations :

  • Fluorine Impact: The fluorine atom in this compound reduces electron density in the aromatic ring compared to its non-fluorinated analog (2-(4-Benzylphenoxy)ethanol), enhancing stability and altering solubility. This makes the fluorinated compound more suitable for reactions requiring oxidative conditions .
  • Functional Group Influence: The acetylated derivative (2-Acetyl-5-(4-fluorobenzyloxy)phenol) exhibits a higher melting point (112–114°C) due to hydrogen bonding and crystallinity from the acetyl and phenolic groups, unlike the ethanol derivative, which lacks such polar groups .

Spectroscopic Characterization

  • NMR Data: this compound: Expected ¹H NMR signals include a triplet for the –CH₂OH group (δ ~3.6–3.8 ppm) and aromatic protons (δ ~7.0–7.4 ppm) with coupling patterns influenced by fluorine . 2-Acetyl-5-(4-fluorobenzyloxy)phenol (2e): Exhibits a phenolic –OH signal at δ 12.72 and aromatic protons at δ 7.37–6.45, with distinct splitting due to fluorine’s electronegativity .

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